Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate
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Overview
Description
Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10BrF2O3. It is a derivative of phenylacetate, featuring bromine and difluoromethoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-(difluoromethoxy)phenylacetic acid using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Bromo-4-fluorobenzoate: Similar structure but with a fluorine atom instead of the difluoromethoxy group.
Ethyl 3-Bromo-4-(difluoromethoxy)benzoate: Similar structure but with a benzoate moiety instead of phenylacetate.
Uniqueness
Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-[3-bromo-4-(difluoromethoxy)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFHNXVEFPDOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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